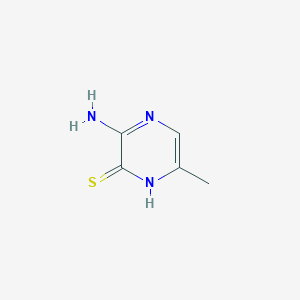

3-Amino-6-methylpyrazine-2-thiol

Description

Structure

3D Structure

Properties

CAS No. |

43029-07-8 |

|---|---|

Molecular Formula |

C5H7N3S |

Molecular Weight |

141.20 g/mol |

IUPAC Name |

3-amino-6-methyl-1H-pyrazine-2-thione |

InChI |

InChI=1S/C5H7N3S/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H2,6,7)(H,8,9) |

InChI Key |

QLCUARYDCAKTCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=S)N1)N |

Origin of Product |

United States |

Coordination Chemistry and Metal Complexes of 3 Amino 6 Methylpyrazine 2 Thiol As Ligands

Ligand Design Principles and Potential Coordination Modes (N, S-coordination)

The 3-Amino-6-methylpyrazine-2-thiol molecule is a multifunctional ligand possessing several potential donor sites: the two nitrogen atoms of the pyrazine (B50134) ring (at positions 1 and 4), the exocyclic amino nitrogen, and the exocyclic sulfur atom of the thiol group. The thiol group can exist in its protonated form (-SH) or as the deprotonated thiolate (-S⁻), with the latter being a soft Lewis base that forms strong covalent bonds with soft transition metal ions. researchgate.netwikipedia.org

The most probable and stable coordination mode is a bidentate chelate formed through the sulfur atom of the deprotonated thiol group and the adjacent pyrazine ring nitrogen atom (N1). This N,S-coordination forms a thermodynamically stable five-membered ring with a metal center. This chelation is a common and dominant binding mode observed in analogous pyridine-2-thiolate (B1254107) complexes. nih.govresearchgate.net

Other potential coordination modes include:

Monodentate Coordination: The ligand could bind to a metal center solely through the sulfur atom, which is a strong donor.

Bridging Coordination: The ligand is well-suited to act as a bridging linker between two or more metal centers. A common scenario would involve the N,S-chelate binding to one metal ion while the second pyrazine nitrogen (N4) coordinates to an adjacent metal ion, facilitating the formation of extended structures like coordination polymers. mdpi.comnih.gov The amino group is generally a weaker coordinator than the pyrazine nitrogens, especially when the latter are involved in chelation, but could participate in hydrogen bonding to stabilize the resulting crystal structure. mdpi.com

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely follow established methodologies for similar N,S-donor ligands. mdpi.comnih.gov A typical synthesis involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of metals like Cu(II), Ni(II), Co(II), Zn(II), etc.) with the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio. The reaction is generally carried out in a suitable solvent such as methanol, ethanol, or dimethylformamide (DMF), often under gentle heating to facilitate the reaction and subsequent crystallization of the complex upon cooling. bohrium.cominorgchemres.org

The formation of these complexes can be unequivocally confirmed through various spectroscopic techniques. The expected spectroscopic changes upon coordination are summarized below.

Table 1: Expected Spectroscopic Data for Metal Complexes of this compound

| Spectroscopic Technique | Free Ligand Observation | Expected Change Upon Complexation | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Characteristic ν(S-H) stretch (~2550-2600 cm⁻¹). Pyrazine ring ν(C=N) stretches. | Disappearance of the ν(S-H) band due to deprotonation and coordination. Shift of ν(C=N) bands to different frequencies. Appearance of new low-frequency bands corresponding to ν(M-N) and ν(M-S) (~400-500 cm⁻¹ and ~300-400 cm⁻¹, respectively). | nih.govnih.gov |

| ¹H NMR Spectroscopy | A signal corresponding to the S-H proton. Aromatic signals for pyrazine ring protons. Signal for -NH₂ protons. | Disappearance of the S-H proton signal. Significant shifts in the chemical shifts of the pyrazine ring protons adjacent to the coordination sites (N1). | nih.gov |

| UV-Visible Spectroscopy | Intense absorption bands in the UV region due to π → π* and n → π* transitions within the pyrazine ring. | Bathochromic (red) shift of intra-ligand transitions. Appearance of new, lower-energy absorption bands in the visible region, attributable to ligand-to-metal charge transfer (LMCT) from the thiolate to the metal or d-d electronic transitions within the metal center. | nih.gov |

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers utilizing Pyrazine-Thiol Ligands

The inherent bifunctionality of pyrazine-thiol ligands makes them excellent candidates for the construction of multidimensional coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netacs.org The ability of this compound to bridge metal centers is key to forming these extended networks. As discussed, the ligand can chelate to a metal ion via its N,S-donor set, leaving the N4 atom of the pyrazine ring available to coordinate to a neighboring metal ion. mdpi.com

This bridging capability can lead to the formation of various architectures:

1D Chains: Metal ions linked by the ligand in a linear fashion. mdpi.com

2D Layers: 1D chains cross-linked to form planar networks.

3D Frameworks: 2D layers connected by additional linkers or through more complex coordination of the ligand, potentially leading to porous materials. researchgate.netacs.org

Structural and Electronic Properties of Metal-Pyrazine-Thiol Coordination Compounds

The structural and electronic properties of coordination compounds derived from this compound would be highly dependent on the choice of the transition metal ion.

Structural Properties: Single-crystal X-ray diffraction would be the definitive method to determine the precise molecular structure, including bond lengths, bond angles, and coordination geometry around the metal center. Based on related compounds, typical M-S bond lengths are expected to be in the range of 2.2-2.6 Å, while M-N (pyrazine) bond lengths would likely fall between 2.0-2.2 Å. nih.gov The coordination geometry is dictated by the electronic configuration and size of the metal ion. For example, Co(II) and Zn(II) often favor tetrahedral geometries, while Ni(II) can adopt either square planar or octahedral geometries, and Cu(II) frequently exhibits distorted square pyramidal or octahedral coordination. researchgate.net

Table 2: Potential Structural Features of Metal-Pyrazine-Thiol Complexes

| Metal Ion | Likely Coordination Number(s) | Common Geometries |

|---|---|---|

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Fe(III) | 6 | Octahedral |

| Pd(II) | 4 | Square Planar |

Electronic Properties: The coordination of this compound to a metal center significantly modifies the electronic structure of both the ligand and the metal. The deprotonated thiolate is a strong π-donor, which influences the electron density at the metal center. This can affect the redox potential of the metal, making it easier or harder to oxidize or reduce.

The HOMO-LUMO gap of the complex is generally smaller than that of the free ligand, which is consistent with the appearance of new charge-transfer bands in the UV-Vis spectrum. brandeis.edu For complexes with paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II), Fe(III)), magnetic susceptibility measurements can provide insight into the spin state and magnetic interactions between metal centers in polynuclear or polymeric structures.

Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound

Consequently, it is not possible to provide a detailed, data-driven article on the computational chemistry of this compound as requested. The creation of scientifically accurate sections on its geometry optimization, electronic structure, molecular electrostatic potential, natural bond orbitals, reactivity descriptors, and dynamic behavior is contingent upon the availability of primary research findings.

While general principles of computational chemistry and theoretical modeling are well-established, their specific application to this compound—including the generation of data tables for its optimized geometry, frontier molecular orbital energies, or quantitative reactivity descriptors—requires dedicated computational studies. Such studies, if they exist, are not available in the public domain accessible through standard scientific literature databases.

Therefore, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced research findings.

Computational Chemistry and Theoretical Modeling of 3 Amino 6 Methylpyrazine 2 Thiol

Quantitative Structure-Activity Relationship (QSAR) Studies (Focusing on theoretical correlations with observed activities)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of 3-Amino-6-methylpyrazine-2-thiol and its analogs, QSAR serves as a predictive tool to correlate molecular descriptors with observed biological activities, thereby guiding the design of new derivatives with potentially enhanced or specific activities. These studies are fundamental in understanding the structural requirements for a compound's biological function.

A typical QSAR study involves the calculation of a wide range of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be broadly categorized into electronic (such as HOMO/LUMO energies, dipole moment, and atomic charges), steric (like molecular volume and surface area), and topological (which describe the connectivity of atoms). Once calculated, these descriptors are used as independent variables in statistical models to predict the dependent variable, which is a measure of biological activity (e.g., IC50 or EC50 values).

Several statistical methods can be employed to develop QSAR models, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being commonly used. nih.govsemanticscholar.org MLR generates a linear equation that describes the relationship between the descriptors and the activity, while ANNs are more complex, non-linear models that can capture more intricate relationships. nih.govsemanticscholar.org The robustness and predictive power of these models are rigorously validated using various statistical parameters.

For pyrazine (B50134) derivatives, QSAR studies have been successfully applied to explore their potential as antiproliferative agents. nih.govsemanticscholar.org In such studies, a series of pyrazine analogs are synthesized and their biological activity is determined. Computational methods are then used to calculate various molecular descriptors for each analog. By correlating these descriptors with the observed activity, a QSAR model is developed.

Detailed Research Findings

Research on pyrazine derivatives has demonstrated the utility of QSAR in understanding their structure-activity relationships for various biological activities, including antiproliferative and herbicidal effects. nih.govresearchgate.net

In a study focusing on the antiproliferative activity of pyrazine derivatives against a specific cancer cell line, both MLR and ANN models were developed. nih.govsemanticscholar.org The calculated descriptors included electronic properties (e.g., HOMO and LUMO energies, dipole moment), steric parameters, and thermodynamic properties (e.g., heat of formation). The results indicated a high correlation between the experimental and predicted activity values, validating the quality of the derived QSAR models. nih.govsemanticscholar.org The study highlighted that the ANN model had a more significant predictive power compared to the MLR model. nih.govsemanticscholar.org

Another QSAR study on pyrazinecarboxamide derivatives as herbicidal agents also employed MLR, Multiple Non-linear Regression (MNLR), and ANN methods. researchgate.net This work underscored the effectiveness of ANN in predicting the herbicidal activity, as indicated by a high cross-validated squared correlation coefficient. researchgate.net

The following interactive data tables provide examples of the types of data generated and used in QSAR studies of pyrazine derivatives.

Table 1: Hypothetical Molecular Descriptors for a Series of Pyrazine-2-thiol Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) |

| Derivative 1 | -6.54 | -1.23 | 2.87 | 150.3 |

| Derivative 2 | -6.62 | -1.15 | 3.12 | 162.1 |

| Derivative 3 | -6.48 | -1.31 | 2.75 | 145.8 |

| Derivative 4 | -6.71 | -1.09 | 3.54 | 175.6 |

| Derivative 5 | -6.59 | -1.28 | 3.01 | 158.4 |

Table 2: Observed vs. Predicted Biological Activity from a QSAR Model

| Compound | Observed Activity (pIC50) | Predicted Activity (pIC50) | Residual |

| Derivative 1 | 5.21 | 5.18 | 0.03 |

| Derivative 2 | 5.87 | 5.92 | -0.05 |

| Derivative 3 | 4.98 | 5.01 | -0.03 |

| Derivative 4 | 6.15 | 6.11 | 0.04 |

| Derivative 5 | 5.54 | 5.49 | 0.05 |

These tables illustrate how theoretical descriptors are correlated with experimental data to build and validate a QSAR model. The ultimate goal of such studies is to provide a predictive framework that can accelerate the discovery and optimization of new compounds with desired biological activities.

Applications of 3 Amino 6 Methylpyrazine 2 Thiol and Its Analogues in Chemical Sciences

Utility as Synthetic Intermediates and Building Blocks for Complex Heterocycles

The strategic placement of reactive groups in 3-amino-6-methylpyrazine-2-thiol makes it an ideal precursor for the synthesis of a variety of fused heterocyclic compounds. The amino group can act as a nucleophile or be diazotized, while the thiol group is also nucleophilic and can participate in cyclization reactions. The pyrazine (B50134) ring itself can undergo various transformations.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines, which feature a fused benzene (B151609) and pyrazine ring system, are an important class of nitrogen-containing heterocycles with a wide range of biological activities. nih.gov One of the classical and effective methods for synthesizing quinoxaline derivatives is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound. nih.gov While direct synthesis from this compound is not extensively documented, its structural features suggest a potential pathway. The 2-amino-3-mercaptopyrazine moiety can be conceptually considered as a synthon that, after appropriate chemical modifications, could react with suitable dicarbonyl compounds to form quinoxaline-like structures. For instance, the amino and thiol groups could be transformed into a diamine functionality, which could then undergo the classical quinoxaline synthesis.

Furthermore, quinoxaline-2,3(1H,4H)-dithione derivatives can be synthesized using various thionating agents, highlighting the utility of sulfur-containing precursors in building the quinoxaline scaffold. nih.gov This suggests that the thiol group in this compound could be a key reactive site for constructing quinoxaline derivatives with specific substitution patterns.

Construction of Imidazo[1,2-a]pyrazine (B1224502) Ring Systems

The imidazo[1,2-a]pyrazine ring system is a privileged scaffold found in numerous biologically active molecules. nih.govnih.gov The synthesis of this heterocyclic system often involves the reaction of a 2-aminopyrazine (B29847) derivative with an α-haloketone. ucl.ac.ukorganic-chemistry.org In this reaction, the endocyclic nitrogen of the pyrazine ring and the exocyclic amino group act as nucleophiles to form the fused imidazole (B134444) ring.

This compound, containing a 2-aminopyrazine core, is a suitable precursor for this transformation. The reaction with an α-haloketone would be expected to proceed via initial alkylation of the ring nitrogen, followed by intramolecular cyclization involving the amino group to form the imidazo[1,2-a]pyrazine skeleton. The thiol group at the 2-position could either be retained in the final product or participate in subsequent reactions, offering a handle for further structural diversification. Microwave-assisted multicomponent reactions have also been employed for the efficient synthesis of 3-aminoimidazo[1,2-a]pyrazine libraries. nih.gov

Preparation of Triazole, Thiadiazole, and Oxadiazole Derivatives

The amino and thiol groups of this compound provide reactive sites for the construction of five-membered heterocyclic rings such as triazoles, thiadiazoles, and oxadiazoles. These heterocycles are known to possess a wide range of pharmacological activities. mdpi.commdpi.comtandfonline.com

Triazole Derivatives: 1,2,4-Triazoles can be synthesized from thiosemicarbazide (B42300) intermediates. researchgate.net The reaction of the amino group of this compound with an isothiocyanate would yield a thiourea (B124793) derivative. This intermediate could then be cyclized to form a triazole ring fused to or substituted on the pyrazine core.

Thiadiazole Derivatives: 1,3,4-Thiadiazoles are commonly synthesized from thiosemicarbazides or by the cyclization of thiohydrazide derivatives. mdpi.comresearchgate.net The reaction of a carbohydrazide (B1668358) with carbon disulfide is a common route to 2-mercapto-1,3,4-thiadiazoles. mdpi.com By converting the amino group of this compound to a hydrazide, and then reacting it with carbon disulfide, a pyrazinyl-substituted thiadiazole could be obtained.

Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines or the reaction of acylhydrazides with various reagents. tandfonline.comsemanticscholar.orgresearchgate.net Similar to the synthesis of thiadiazoles, the amino group of the starting pyrazine can be converted to a hydrazide, which can then undergo cyclization with reagents like orthoesters or cyanogen (B1215507) bromide to furnish the oxadiazole ring.

Contributions to Medicinal Chemistry Scaffolds

The pyrazine ring is a key structural motif in many approved drugs and biologically active compounds. mdpi.comieasrj.com Its presence in this compound, combined with the reactive amino and thiol groups, makes this compound and its analogues attractive scaffolds for medicinal chemistry research.

Design and Synthesis of Novel Bioactive Analogues

The structural framework of this compound allows for the design and synthesis of a wide array of novel analogues with potential therapeutic applications. The amino group can be acylated, alkylated, or used as a point of attachment for other pharmacophores. The thiol group can be alkylated to form thioethers or oxidized to disulfides or sulfonic acids, providing further opportunities for structural modification. The methyl group on the pyrazine ring can also be functionalized.

The synthesis of hybrid molecules, where the pyrazine scaffold is combined with other known bioactive heterocycles like pyrazole (B372694), thiadiazole, or oxadiazole, is a common strategy in drug discovery. mdpi.commdpi.com This approach aims to create new chemical entities with improved potency, selectivity, or pharmacokinetic properties.

In Vitro Studies of Pharmacological Activities of Analogues (e.g., antimicrobial, antioxidant, anti-inflammatory, anticancer)

Analogues of this compound are expected to exhibit a range of pharmacological activities based on the known biological profiles of pyrazine and other nitrogen- and sulfur-containing heterocycles.

Antimicrobial Activity: Pyrazine derivatives have been extensively studied for their antimicrobial properties. mdpi.comrjpbcs.comnih.gov The incorporation of a pyrazine moiety into other heterocyclic systems, such as thiadiazoles and pyrazoles, has been shown to result in compounds with significant antibacterial and antifungal activity. mdpi.comresearchgate.netnih.gov The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazolyl 1,3,4-Thiadiazine Derivative | Staphylococcus aureus | 62.5-125 | mdpi.com |

| Pyrazolyl 1,3,4-Thiadiazine Derivative | Candida albicans | 2.9-7.8 | mdpi.com |

| Pyrazine Carboxamide Derivative | Escherichia coli | 50 | rjpbcs.com |

| Pyrazine Carboxamide Derivative | Pseudomonas aeruginosa | 25 | rjpbcs.com |

Antioxidant Activity: Aminopyrazine derivatives have been identified as a new family of potent antioxidants. researchgate.net They have been shown to be effective inhibitors of lipid peroxidation and efficient quenchers of reactive oxygen and nitrogen species. researchgate.net The antioxidant capacity can be evaluated using various in vitro assays.

| Compound Type | Antioxidant Assay | Activity | Reference |

|---|---|---|---|

| Aminopyrazine Derivative | Inhibition of Lipid Peroxidation | Effective | researchgate.net |

| Aminopyrazine Derivative | Peroxynitrite Quenching | Good | researchgate.net |

Anti-inflammatory Activity: Pyrazine and pyrazole derivatives have demonstrated significant anti-inflammatory potential. mdpi.comieasrj.comnih.gov These compounds can modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. ieasrj.com The anti-inflammatory activity is often assessed by measuring the inhibition of edema in animal models or by in vitro enzyme inhibition assays.

| Compound Type | Assay | Activity (IC50 or % inhibition) | Reference |

|---|---|---|---|

| Pyrazoline Derivative | Carrageenan-induced paw edema | High Inhibition | nih.gov |

| Paeonol-Pyrazine Hybrid | LPS-induced NO inhibition in RAW264.7 cells | 56.32% inhibition at 20 µM | mdpi.com |

Anticancer Activity: A wide range of pyrazine derivatives have been investigated for their anticancer properties. nih.govtandfonline.comsemanticscholar.orgresearchgate.netnih.govnih.govnih.govzu.edu.eg These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression. The in vitro anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Chalcone-Pyrazine Derivative | A549 (Lung) | 0.045 | mdpi.com |

| Chalcone-Pyrazine Derivative | MCF-7 (Breast) | 0.012 | mdpi.com |

| 1,3,4-Oxadiazole bearing Pyrimidine-Pyrazine | PC3 (Prostate) | 0.05 | tandfonline.com |

| Indenoquinoxaline-Pyrazine Derivative | MCF-7 (Breast) | 5.4 | zu.edu.eg |

| Imidazo[1,2-a]pyrazine Derivative | A549 (Lung) | 0.98 | frontiersin.org |

Applications in Advanced Materials Science and Engineering

The unique molecular structure of this compound, featuring a pyrazine ring, an amino group, and a thiol group, makes it and its analogues valuable compounds in the field of advanced materials science and engineering. These functionalities provide multiple coordination sites for interaction with metal surfaces and for the construction of complex supramolecular structures.

Pyrazine and its derivatives have been recognized for their potential as corrosion inhibitors for various metals and alloys, including steel, aluminum, and magnesium alloys. consensus.app The inhibitive action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This adsorption can occur through physical (electrostatic) or chemical interactions between the inhibitor molecules and the metal surface. consensus.app

The effectiveness of pyrazine derivatives as corrosion inhibitors is influenced by the presence of heteroatoms (nitrogen, sulfur) and functional groups, which act as adsorption centers. researchgate.net The amino and thiol groups in this compound, for instance, are excellent coordinating agents that can strongly interact with metal surfaces. Studies on various pyrazine derivatives have shown that they can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. cetjournal.it

Research on compounds with similar functional motifs, such as pyrazole and s-triazine derivatives, further supports the potential of heterocyclic compounds containing nitrogen and other heteroatoms as effective corrosion inhibitors. acs.org For example, the incorporation of polar substituents like a morpholine (B109124) group into a triazine core has been shown to enhance the corrosion-inhibiting activity for steel in acidic media. acs.org Similarly, amino acids and their derivatives are known to be environmentally friendly and effective corrosion inhibitors due to the presence of amino and carboxyl groups that can interact with metal surfaces. researchgate.net

The following table summarizes the inhibition efficiency of some pyrazine derivatives on mild steel in acidic medium, as reported in the literature.

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

| Pyrazine Derivative PD-1 | Not specified | Excellent | cetjournal.it |

| 2,3-Pyrazinedicarboxylic acid | Not specified | Effective | scispace.com |

| Pyrazinecarboxamide | Not specified | Effective | scispace.com |

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions and organic ligands. The properties of CPs can be tuned by carefully selecting the metal and the organic linker. The use of ligands like pyrazine-2-thiol and its derivatives in the synthesis of CPs has been explored, leading to materials with interesting structural diversity and properties. acs.org

For instance, six novel copper(I) cluster-based coordination polymers were synthesized using pyrazine-2-thiol (Hpzt) as a ligand. acs.org These CPs exhibit either 2D or 3D networks based on diverse multinuclear {CuₓSᵧ} clusters. acs.org Importantly, these materials demonstrated photocurrent responses upon visible-light illumination, indicating their potential in optoelectronic applications. acs.org The electrical conductivity of CPs is an area of active research, and materials based on copper(I) and mercaptonicotinic ligands have shown semiconductive behavior. rsc.org

The structural versatility of pyrazine-based ligands allows for the construction of 1D, 2D, and 3D coordination networks. mdpi.compreprints.org The presence of functional groups like hydroxyl in pyrazine-2,5-diyldimethanol can extend the dimensionality of the coordination polymers through hydrogen bonding. mdpi.compreprints.org While direct studies on the electrical conductivity of coordination polymers based on this compound are not extensively reported, the existing research on analogous pyrazine-thiol ligands suggests that this compound could be a promising candidate for the development of new electrically conductive materials. acs.org

Development of Analytical Methodologies for Detection and Quantification

Accurate detection and quantification of this compound and its analogues are crucial for various applications, including quality control in industrial processes and monitoring in biological systems. Several advanced analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation and analysis of complex mixtures. These methods are well-suited for the analysis of pyrazine derivatives. nih.govresearchgate.net

The separation of pyrazine isomers can be challenging due to their similar structures. However, specialized chromatographic columns and mobile phases can achieve successful separation. For example, a polysaccharide chiral stationary phase column (Chiralpak AD-H) with mobile phases like cyclohexane/isopropanol or hexane/isopropanol has been used to separate 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine. nih.govresearchgate.net While octadecyl silica (B1680970) (ODS) C18 columns are commonly used for pyrazine analysis, specific isomers may require alternative stationary phases for effective resolution. nih.gov

UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. UHPLC methods have been developed for the analysis of triazolopyrazine derivatives, demonstrating the capability of this technique for the analysis of complex pyrazine-containing compounds. researchgate.netnih.gov

The following table provides an example of HPLC conditions used for the separation of pyrazine isomers.

| Parameter | Condition | Reference |

| Column | Chiralpak AD-H | nih.govresearchgate.net |

| Mobile Phase | Cyclohexane/isopropanol (99:1) | nih.govresearchgate.net |

| Flow Rate | Not specified | nih.govresearchgate.net |

| Detection | Not specified | nih.govresearchgate.net |

For highly sensitive and selective quantification, HPLC and UHPLC are often coupled with advanced detection techniques like mass spectrometry (MS) and fluorescence detection.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and quantification of analytes. nih.gov The fragmentation patterns observed in MS/MS provide valuable information about the molecular structure. nih.gov UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the method of choice for identifying and quantifying trace levels of impurities, such as nitrosamines in pharmaceutical formulations containing pyrazine structures. researchgate.net This technique offers unparalleled sensitivity, selectivity, and precision. researchgate.net

Fluorescence Detection: Fluorescence detection is another highly sensitive technique that can be used for the quantification of specific compounds. While this compound itself may not be strongly fluorescent, derivatization with a fluorescent tag can significantly enhance its detectability. Thiol-reactive fluorescent probes can be used to label molecules containing sulfhydryl groups, leading to a significant increase in fluorescence intensity upon reaction. mdpi.comrsc.orgnih.gov This approach allows for the detection of thiols at very low concentrations, with detection limits in the micromolar to nanomolar range. mdpi.com

Derivatization is a chemical modification process used to improve the analytical properties of a compound, such as its volatility, thermal stability, or detectability. mdpi.com For compounds like this compound, derivatization can be employed to enhance its performance in chromatographic and mass spectrometric analyses.

Derivatization methods can target specific functional groups. For instance, the primary amino group in this compound can be modified using various reagents to improve its ionization efficiency in mass spectrometry. mdpi.com Similarly, the thiol group can be targeted with specific derivatizing agents. Pyrylium-based reagents have been developed for the rapid and selective labeling of thiols, facilitating their detection by mass spectrometry. nih.gov These reagents can introduce a permanent positive charge to the thiol-containing molecule, enhancing its ionization and detection sensitivity. nih.gov

In the context of fluorescence detection, pre-column derivatization with a fluorogenic reagent can convert a non-fluorescent analyte into a highly fluorescent derivative, enabling its sensitive detection. For example, o-phthalaldehyde (B127526) has been used as a pre-column derivatization reagent for the determination of trace levels of hydrazine (B178648) by UHPLC with fluorescence detection. mtroyal.ca Similar strategies could be adapted for the analysis of this compound by targeting its amino or thiol group.

The table below lists some derivatization reagents and their target functional groups that could be applicable for enhancing the analytical performance of this compound.

| Derivatization Reagent | Target Functional Group | Analytical Enhancement | Reference |

| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Primary Amines | Enhanced ionization in MS | mdpi.com |

| 1-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-2,4,6-trimethylpyridinium (MTMP) | Thiols | Covalent charge-tagging for MALDI-MSI | nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence enhancement | mtroyal.ca |

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing 3-Amino-6-methylpyrazine-2-thiol to maximize yield and purity?

A: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiol group introduction can be achieved via hydrazine-mediated displacement of halides (e.g., using hydrazine hydrate in ethanol at reflux for 1.5–2 hours) . Purification often employs recrystallization from methanol or ethanol to remove unreacted precursors. Key parameters include temperature control during exothermic steps and stoichiometric optimization of reagents like CS₂ or hydrazine .

Structural Characterization Techniques

Q. Q: Which spectroscopic methods are most reliable for confirming the structure of this compound?

A:

- NMR : H and C NMR can resolve methyl (δ ~2.5 ppm) and thiol (δ ~3.8 ppm) groups. Aromatic protons in the pyrazine ring appear between δ 8.0–9.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 172.05 for C₅H₈N₃S).

- X-ray Crystallography : Resolves hydrogen bonding between the amino and thiol groups, critical for confirming tautomeric forms .

Advanced Functionalization Strategies

Q. Q: How can the thiol group in this compound be functionalized to enhance reactivity for downstream applications?

A:

- Alkylation : React with alkyl halides (e.g., methyl iodide) in basic conditions (NaOH/EtOH) to form thioethers .

- Oxidation : Use H₂O₂ or meta-chloroperbenzoic acid (mCPBA) to generate sulfonic acid derivatives.

- Metal Coordination : The thiol group binds to transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or antimicrobial studies .

Biological Activity Profiling

Q. Q: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives?

A:

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .

- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours.

- Synergy Testing : Combine with β-lactams or fluoroquinolones to assess enhanced efficacy .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in reported biological activity data for this compound analogs?

A:

- Control Experiments : Verify compound purity via HPLC (>95%) and rule out solvent interference.

- Strain Variability : Test across multiple microbial strains to account for species-specific resistance .

- Structural Confirmation : Re-examine NMR/X-ray data to ensure correct regioisomer assignment (e.g., 6-methyl vs. 5-methyl substitution) .

Mechanistic Studies

Q. Q: What computational tools are effective for probing the reaction mechanism of this compound in catalytic cycles?

A:

- DFT Calculations : Optimize transition states (e.g., Gaussian 16 with B3LYP/6-311++G(d,p)) to model thiol-disulfide exchange or metal-ligand interactions .

- Molecular Dynamics : Simulate binding affinities with protein targets (e.g., dihydrofolate reductase) using AMBER or GROMACS .

Stability and Storage

Q. Q: What are the critical storage conditions to prevent degradation of this compound?

A:

- Temperature : Store at –20°C in amber vials to avoid thermal decomposition.

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the thiol group.

- Oxygen Exclusion : Purge containers with argon to minimize oxidation to disulfides .

Structure-Activity Relationship (SAR) Optimization

Q. Q: Which substituents on the pyrazine ring improve the bioactivity of this compound?

A:

- Electron-Withdrawing Groups : Nitro (–NO₂) at position 3 enhances antimicrobial activity by increasing electrophilicity .

- Hydrophobic Chains : Adding pentyl or benzyl groups to the thiol improves membrane penetration in Gram-negative bacteria .

- Amino Group Modifications : Acetylation reduces cytotoxicity while retaining activity .

Analytical Method Development

Q. Q: How can HPLC methods be optimized for quantifying this compound in complex matrices?

A:

- Column : C18 reverse-phase (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% TFA in acetonitrile/water (30:70).

- Detection : UV at 254 nm (ε ~5000 M⁻¹cm⁻¹) or electrochemical detection for thiol-specific quantification .

Advanced Applications in Material Science

Q. Q: Can this compound be utilized in metal-organic frameworks (MOFs) or sensors?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.